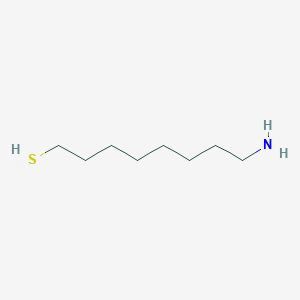

8-Amino-1-octanethiol

描述

8-Amino-1-octanethiol (CAS 937706-44-0) is a bifunctional alkylthiol compound with an eight-carbon chain, featuring a terminal thiol (-SH) group for covalent anchoring to metal surfaces (e.g., gold) and an amine (-NH₂) group for further functionalization . It is commonly used in its hydrochloride form to enhance solubility and stability during self-assembled monolayer (SAM) formation . This compound is pivotal in electrochemical biosensing, nanoparticle synthesis, and protein immobilization due to its dual functionality, enabling both surface adhesion and chemical reactivity .

属性

分子式 |

C8H19NS |

|---|---|

分子量 |

161.31 g/mol |

IUPAC 名称 |

8-aminooctane-1-thiol |

InChI |

InChI=1S/C8H19NS/c9-7-5-3-1-2-4-6-8-10/h10H,1-9H2 |

InChI 键 |

BWUPKMHSAHUZGN-UHFFFAOYSA-N |

规范 SMILES |

C(CCCCS)CCCN |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

8-Aminooctane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 8-bromo-1-octanethiol with ammonia or an amine source under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of 8-Aminooctane-1-thiol often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

化学反应分析

Types of Reactions

8-Aminooctane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) are commonly used.

Reduction: Reducing agents like dithiothreitol (DTT) or zinc in acidic conditions are employed.

Substitution: Amine-reactive materials such as isocyanates or acyl chlorides are used.

Major Products

Oxidation: Formation of disulfides (R-S-S-R’).

Reduction: Regeneration of thiols (R-SH).

Substitution: Formation of substituted amines or amides.

科学研究应用

Surface Functionalization

8-Amino-1-octanethiol is primarily used for the functionalization of gold surfaces. It enables the creation of well-defined SAMs that are crucial for various analytical techniques.

| Application | Description |

|---|---|

| Trace Analysis | Used in the surface modification of electrodes for detecting oligonucleotides using poly nucleic acid-based sensors. |

| Biosensing | Enhances the immobilization of proteins on biosensors, improving sensitivity and specificity by reducing nonspecific adsorption. |

Biological Applications

The compound finds significant utility in biological research:

| Application | Description |

|---|---|

| Peptide Microarrays | Employed to create peptide microarrays for screening protein kinase activity via surface plasmon resonance. |

| Cellular Studies | Facilitates studies on receptor activity and gene expression modulation through protein immobilization on cell surfaces. |

Industrial Applications

In industry, this compound is applied in:

| Application | Description |

|---|---|

| SAMs Creation | Used to control physicochemical properties of substrates for various applications in nanotechnology and materials science. |

Dynamic Force Spectroscopy Analysis

A study utilized dynamic force spectroscopy to analyze molecular interactions involving this compound. Gold-coated cantilevers were immersed in a solution of this compound to form SAMs, which were then used to study biotin-streptavidin interactions. This approach demonstrated how SAMs could be engineered for specific binding events, showcasing the utility of this compound in biosensing applications.

Protein Immobilization Studies

Research indicated that immobilizing proteins on surfaces modified with this compound significantly enhanced the stability and functionality of biosensors. The study found that using this compound allowed for high-density protein attachment while minimizing nonspecific binding, which is crucial for accurate sensor performance .

作用机制

The primary mechanism by which 8-Aminooctane-1-thiol exerts its effects is through the formation of self-assembled monolayers (SAMs). The thiol group binds strongly to metal surfaces, such as gold, while the amino group can be modified with various functional groups. This dual functionality allows for the precise control of surface properties and the immobilization of specific molecules .

相似化合物的比较

Structural and Functional Group Variations

8-Amino-1-octanethiol belongs to a family of octanethiol derivatives differing in terminal functional groups. Key analogs include:

- 1-Octanethiol : Terminal -CH₃ group (hydrophobic).

- 8-Mercapto-1-octanol: Terminal -OH group (hydrophilic, hydrogen-bonding capable).

- 8-Mercaptooctanoic acid: Terminal -COOH group (hydrophilic, negatively charged at neutral pH).

SAM Properties and Surface Interactions

Evidence from SAM studies on gold surfaces reveals distinct behaviors (Table 1):

| Compound | Layer Thickness (Å) | Contact Angle (°) | Electron Transfer Rate (kₛ, cm/s) | Surface Hydrophilicity |

|---|---|---|---|---|

| 1-Octanethiol | 12.3 ± 0.5 | 98 ± 2 | 1.2 × 10⁻⁴ | Hydrophobic |

| This compound | 11.8 ± 0.4 | 72 ± 3 | 3.8 × 10⁻⁴ | Moderately hydrophilic |

| 8-Mercapto-1-octanol | 10.5 ± 0.6 | 55 ± 2 | 5.6 × 10⁻⁴ | Highly hydrophilic |

| 8-Mercaptooctanoic acid | 9.7 ± 0.3 | 48 ± 1 | 6.9 × 10⁻⁴ | Highly hydrophilic |

Key Findings :

- Hydrophobicity: 1-Octanethiol forms the most hydrophobic SAM, while this compound exhibits intermediate hydrophilicity due to its amine group. The -OH and -COOH analogs are more hydrophilic .

- Electron Transfer: The amino group enhances electron transfer rates compared to 1-octanethiol but is less efficient than -OH or -COOH-terminated thiols due to weaker hydrogen-bonding capabilities .

- Layer Packing: this compound SAMs are less densely packed than 1-octanethiol but more ordered than 8-mercaptooctanoic acid, as confirmed by AFM and electrochemical impedance .

Key Findings :

- Hydrophobic surfaces (1-octanethiol) favor higher protein adsorption but lower layer stability. The amine-terminated SAM allows moderate Cp binding via electrostatic interactions, making it suitable for biosensors requiring controlled protein orientation .

- In contrast, -COOH-terminated thiols minimize nonspecific adsorption, ideal for antifouling surfaces .

Nanoparticle Functionalization

This compound is critical in synthesizing cationic gold nanoparticles (AuNPs) for gene delivery. Compared to 11-amino-1-undecanethiol:

- This compound: Forms smaller AuNPs (5–10 nm) at HAuCl₄/ligand ratios of 1:1–1:2. The shorter chain enables faster ligand exchange but lower colloidal stability .

- 11-Amino-1-undecanethiol: Produces larger AuNPs (10–15 nm) with enhanced stability due to longer alkyl chains but requires higher ligand concentrations .

Electrochemical and Photoelectrochemical Performance

In mixed SAMs with 8-mercapto-1-octanol, this compound (up to 20% composition) supports CymA electrochemistry, whereas pure amino-SAMs inhibit enzyme activity due to excessive positive charge . For photocurrent generation, this compound-functionalized junctions exhibit lower rectification ratios (≈1) compared to thiols with -COOH groups, which show directionally biased electron transport .

生物活性

8-Amino-1-octanethiol (AOT), a thiol compound with the chemical formula CHNS, possesses significant biological activity that has been the subject of various studies. This article explores its biological properties, mechanisms of action, and applications in different fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by an amino group (-NH) attached to an octane chain terminated by a thiol group (-SH). This structure allows it to participate in various biochemical interactions, making it valuable in bioconjugation and surface modification processes.

Mechanisms of Biological Activity

The biological activity of AOT can be attributed to several mechanisms:

- Self-Assembled Monolayers (SAMs) : AOT can form SAMs on gold surfaces, which are crucial for various biosensing applications. The amino groups in AOT facilitate the attachment of biomolecules, enhancing the sensitivity and specificity of biosensors .

- Redox Activity : AOT has been shown to participate in redox reactions, which are vital for electron transfer processes in biological systems. Its ability to stabilize electron transfer through SAMs has been investigated for applications in bioelectronic devices .

Biological Applications

- Biosensors : AOT-modified surfaces have been utilized for the development of biosensors. The amino groups enhance binding affinity for biomolecules such as proteins and nucleic acids. For example, a study demonstrated that AOT could efficiently immobilize streptavidin on gold substrates, improving the detection limits of biotinylated targets .

- Drug Delivery Systems : The thiol group in AOT can be utilized to conjugate drugs or therapeutic agents, allowing for targeted delivery. Research indicates that AOT can be linked with various drug molecules to enhance their solubility and bioavailability .

- Antimicrobial Activity : Preliminary studies suggest that AOT exhibits antimicrobial properties against specific bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes due to the hydrophobic nature of the octanethiol chain combined with the reactive thiol group .

Table 1: Summary of Biological Activities of this compound

Case Study: Biosensor Application

In a notable study, researchers developed a biosensor using AOT-modified gold electrodes to detect glucose levels. The AOT layer facilitated the immobilization of glucose oxidase, leading to a significant increase in sensitivity compared to unmodified electrodes. The sensor demonstrated a linear response within clinically relevant glucose concentrations, showcasing the potential of AOT in medical diagnostics .

常见问题

Basic Questions

Q. What experimental methods are used to characterize self-assembled monolayers (SAMs) of 8-amino-1-octanethiol on gold electrodes?

- Methodological Answer : SAMs are typically characterized using cyclic voltammetry (CV) to measure electron-transfer rates (e.g., Fe(CN)₆³⁻ redox probes), atomic force microscopy (AFM) for layer thickness and morphology, and contact angle measurements for hydrophobicity. CV data (peak currents vs. scan rate) provide insights into SAM permeability, while AFM histograms quantify surface roughness. Double-layer capacitance (Cdl) and midpoint potential (Em) values derived from CV help assess SAM integrity .

Q. How is this compound used in synthesizing gold nanoparticles (AuNPs)?

- Methodological Answer : AuNPs are synthesized by reducing HAuCl4 with NaBH4 in the presence of this compound. Critical parameters include:

- Concentration ratio : HAuCl4 to this compound must be 1:1 to 1:2 to prevent aggregation .

- Solvent : Water/ethanol mixtures are required for solubility, unlike shorter-chain thiols (e.g., 2-aminoethanethiol) .

- NaBH4 concentration : Higher concentrations yield larger nanoparticles .

Advanced Research Questions

Q. How do solvent environments (ethanol vs. water) influence the electrochemical performance of this compound SAMs?

- Methodological Answer : Solvent polarity affects SAM packing density and terminal group orientation. For example:

- Ethanol : Produces denser SAMs with lower Cdl (≈1.5 μF/cm²) and higher electron-transfer resistance (ks ≈ 3.2 × 10⁻⁴ cm/s) due to better thiol solubility .

- Water : Results in looser SAMs (Cdl ≈ 2.8 μF/cm²) with faster electron transfer (ks ≈ 6.7 × 10⁻⁴ cm/s) .

Q. How can SAM composition be tailored to enhance bioelectrochemical applications, such as enzyme immobilization?

- Methodological Answer : Mixing this compound with terminal-functionalized thiols (e.g., 8-mercapto-1-octanol) modulates surface charge and hydrophilicity. For example:

- CymA enzyme activity : SAMs with ≤20% this compound in 8-mercapto-1-octanol retain enzyme functionality, while higher ratios disrupt binding .

- PNA probes : Pure this compound SAMs enable femtomolar DNA detection via ion-channel sensors .

Q. What analytical approaches resolve inconsistencies in AFM-derived SAM thickness measurements?

- Methodological Answer : Discrepancies arise from solvent-induced packing differences. For ethanol-formed SAMs, AFM height histograms show uniform layers (≈2.1 nm), whereas aqueous SAMs exhibit greater variability (1.8–2.4 nm). Cross-validate with CV-derived thickness (d = ε₀εA/Cdl) to confirm results .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。